Cas no 2059910-17-5 ((2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol)

(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol is a chiral amino alcohol derivative featuring both ethyl(methyl)amino and triphenylmethyl (trityl) protecting groups. Its stereospecific (2S) configuration makes it valuable for asymmetric synthesis and chiral auxiliary applications. The trityl group enhances steric hindrance, improving selectivity in nucleophilic reactions, while the tertiary amine moiety offers potential for further functionalization. This compound is particularly useful in medicinal chemistry and peptide synthesis, where protecting group strategies are critical. Its structural features enable precise control over reaction pathways, making it a versatile intermediate for complex molecule construction. The product is typically handled under inert conditions due to the sensitivity of the trityl group.
(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol structure
2059910-17-5 structure
Product name:(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol
CAS No:2059910-17-5
MF:C25H30N2O
Molecular Weight:374.518506526947
MDL:MFCD30488182
CID:5614264
PubChem ID:125451847

(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol 化学的及び物理的性質

名前と識別子

    • (2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol
    • 2059910-17-5
    • EN300-330494
    • 1-Propanol, 3-(ethylmethylamino)-2-[(triphenylmethyl)amino]-, (2S)-
    • MDL: MFCD30488182
    • インチ: 1S/C25H30N2O/c1-3-27(2)19-24(20-28)26-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24,26,28H,3,19-20H2,1-2H3/t24-/m0/s1
    • InChIKey: HLWANWVOWIBDJO-DEOSSOPVSA-N
    • SMILES: OC[C@H](CN(C)CC)NC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

計算された属性

  • 精确分子量: 374.235813585g/mol
  • 同位素质量: 374.235813585g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 28
  • 回転可能化学結合数: 9
  • 複雑さ: 377
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.5Ų
  • XLogP3: 4.3

じっけんとくせい

  • 密度みつど: 1.083±0.06 g/cm3(Predicted)
  • Boiling Point: 535.9±45.0 °C(Predicted)
  • 酸度系数(pKa): 14.53±0.10(Predicted)

(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-330494-0.05g
2059910-17-5
0.05g
$3246.0 2023-09-04
Enamine
EN300-330494-1g
2059910-17-5
1g
$3864.0 2023-09-04
Enamine
EN300-330494-0.5g
2059910-17-5
0.5g
$3710.0 2023-09-04
Enamine
EN300-330494-0.1g
2059910-17-5
0.1g
$3401.0 2023-09-04
Enamine
EN300-330494-5g
2059910-17-5
5g
$11207.0 2023-09-04
Enamine
EN300-330494-1.0g
2059910-17-5
1g
$0.0 2023-06-07
Enamine
EN300-330494-2.5g
2059910-17-5
2.5g
$7574.0 2023-09-04
Enamine
EN300-330494-0.25g
2059910-17-5
0.25g
$3555.0 2023-09-04
Enamine
EN300-330494-10g
2059910-17-5
10g
$16618.0 2023-09-04

(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol 関連文献

(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-olに関する追加情報

Introduction to (2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol (CAS No. 2059910-17-5)

The compound (2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol (CAS No. 2059910-17-5) is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its complex structure, which includes a chiral center, an ethyl(methyl)amino group, and a triphenylmethyl amino group. The presence of these functional groups makes it a versatile molecule with potential for enantioselective synthesis and catalytic applications.

Recent studies have highlighted the importance of triphenylmethyl amino groups in stabilizing chiral centers, which is crucial for the development of enantiomerically pure compounds. The (S)-configuration of this compound has been shown to exhibit unique optical properties, making it a valuable tool in asymmetric catalysis. Researchers have also explored its potential as a building block for constructing bioactive molecules, particularly in the context of drug discovery.

The synthesis of (2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol involves a multi-step process that requires precise control over stereochemistry. One of the most notable advancements in its synthesis is the use of organocatalytic methods, which have significantly improved the yield and enantioselectivity of the product. These methods leverage the inherent chirality of the triphenylmethyl amino group to induce asymmetry in the molecule.

In terms of physical properties, this compound exhibits a high melting point due to its rigid structure and strong intermolecular interactions. Its solubility in organic solvents makes it suitable for use in various chemical reactions, including those requiring polar aprotic solvents. The compound's stability under physiological conditions has also been studied, revealing its potential as a drug candidate with favorable pharmacokinetic profiles.

Recent research has focused on the application of (2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol in medicinal chemistry. Its ability to act as a chiral auxiliary has been exploited in the synthesis of complex natural products and bioactive molecules. For instance, studies have demonstrated its utility in the total synthesis of alkaloids and other nitrogen-containing natural products.

The compound's role as an enantioselective catalyst has also been explored. By incorporating it into catalytic systems, researchers have achieved high levels of enantioselectivity in various reactions, including aldol reactions and Michael additions. These findings underscore its potential as a versatile tool in organic synthesis.

In conclusion, (2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol (CAS No. 2059910-17-5) is a multifaceted compound with wide-ranging applications in pharmaceutical chemistry and materials science. Its unique structure and properties make it an invaluable asset for researchers working on asymmetric synthesis and drug discovery.

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